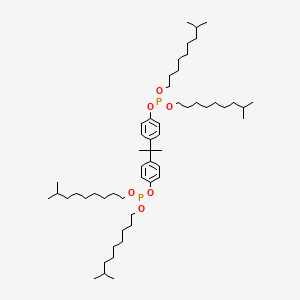

Tetraisodecyl bisphenol A diphosphite

Description

Contextualization within the Field of Phosphite (B83602) Stabilizers

Phosphite stabilizers are a critical class of secondary antioxidants used in a wide variety of polymers. nih.gov Their primary function is to decompose hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products. vinatiorganics.com This action is particularly crucial during melt processing stages where high temperatures can accelerate polymer degradation. specialchem.com By preventing the breakdown of hydroperoxides into reactive radicals, phosphite stabilizers help to maintain the molecular weight of the polymer, prevent discoloration, and preserve its mechanical properties. epa.gov

Tetraisodecyl bisphenol A diphosphite fits within the sub-category of alkyl-aryl phosphites. This classification is significant as the nature of the organic groups (alkyl and aryl) attached to the phosphorus atom dictates the stabilizer's key properties, including its hydrolytic stability, solubility within the polymer matrix, and its efficiency as a hydroperoxide decomposer. vinatiorganics.comacs.org The efficiency of hydroperoxide reduction by phosphites generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. acs.orgsigmaaldrich.com

General Significance of Bisphenol A Derivatives in Polymer Additive Chemistry

Bisphenol A (BPA) is a well-known chemical building block used extensively in the production of polycarbonate plastics and epoxy resins. acs.org In the context of polymer additives, BPA derivatives are valued for imparting thermal stability and rigidity to the polymer backbone. While pure BPA is not typically used as a direct additive in most polymers, its derivatives are integral to the synthesis of various functional molecules, including certain high-performance antioxidants and flame retardants. acs.org

The incorporation of the bisphenol A moiety into the structure of this compound contributes to its high molecular weight. This is a significant attribute for a polymer additive, as higher molecular weight generally leads to lower volatility and reduced migration from the polymer matrix. epa.gov This decreased migration is a key consideration in applications with stringent safety requirements, such as in food packaging.

Evolution of Phosphite-Based Polymer Stabilizers: A Historical Research Perspective

The development of polymer stabilizers has been essential for the widespread application of plastics. sielc.com Early research into polymer degradation identified oxidation as a primary mechanism, leading to the development of antioxidants. The first antioxidants were simple phenols and amines. sielc.com

The utility of phosphites as stabilizers was recognized later, as the need for improved processing stability grew. Initially, simple triaryl phosphites and trialkyl phosphites were used. However, these early phosphites had limitations, such as lower thermal stability and a greater propensity for hydrolysis. sielc.com

Subsequent research focused on creating more robust and efficient phosphite stabilizers. This led to the development of hindered phosphites and those with higher molecular weights. The introduction of bisphenolic structures, such as in bisphenol A diphosphites, was a significant advancement. These molecules offered a good balance of processing stability, color retention, and reduced migration. The synergistic effect of using phosphites in combination with primary antioxidants, such as hindered phenols, was another key discovery that has become standard practice in the industry. vinatiorganics.com This combination provides comprehensive protection against both processing-induced and long-term thermal degradation.

Contemporary Research Challenges and Future Directions for this compound

Despite their effectiveness, phosphite stabilizers, including this compound, face several research challenges. A primary concern is their susceptibility to hydrolysis, where moisture can break down the phosphite into its constituent alcohol/phenol (B47542) and phosphoric acid. This can reduce the stabilizer's effectiveness and potentially lead to issues like corrosion of processing equipment. Research has shown that the hydrolytic stability of phosphites is influenced by the steric hindrance around the phosphorus atom; hindered aryl phosphites generally exhibit greater stability than alkyl phosphites. epa.gov

Another significant area of research is the migration of additives from the polymer matrix. While the high molecular weight of this compound is advantageous in this regard, regulatory standards are becoming increasingly stringent, driving demand for even lower migration levels. Research is ongoing to develop new generations of stabilizers with ultra-low volatility and migration profiles. epa.gov

Future trends in polymer additives are also shaped by environmental and health considerations. There is a growing interest in developing stabilizers from bio-based sources and those that are free from controversial precursors like bisphenol A and alkylphenols. Consequently, a major future direction for research in this field involves the design of high-performance phosphite stabilizers based on alternative chemical platforms that can match or exceed the performance of traditional stabilizers like this compound while offering an improved environmental profile. The development of "smart" stabilizers that are only activated under specific conditions and polymeric stabilizers that are chemically bound to the polymer chain are also emerging areas of research.

Interactive Data Tables

Table 1: General Properties of Phosphite Stabilizer Classes

| Property | Triaryl Phosphites | Trialkyl Phosphites | Hindered Phenolic Phosphites | High MW Alkyl-Aryl Phosphites (e.g., this compound) |

| Primary Function | Hydroperoxide Decomposer | Hydroperoxide Decomposer | Hydroperoxide Decomposer, Radical Scavenger | Hydroperoxide Decomposer |

| Relative Hydrolytic Stability | Moderate | Low | High | Moderate to High |

| Processing Stability | Good | Moderate | Excellent | Excellent |

| Color Stability | Good | Moderate | Excellent | Excellent |

| Relative Migration | Moderate to High | High | Low | Low |

Properties

CAS No. |

61670-79-9 |

|---|---|

Molecular Formula |

C55H98O6P2 |

Molecular Weight |

917.3 g/mol |

IUPAC Name |

[4-[2-[4-[bis(8-methylnonoxy)phosphanyloxy]phenyl]propan-2-yl]phenyl] bis(8-methylnonyl) phosphite |

InChI |

InChI=1S/C55H98O6P2/c1-47(2)31-23-15-11-19-27-43-56-62(57-44-28-20-12-16-24-32-48(3)4)60-53-39-35-51(36-40-53)55(9,10)52-37-41-54(42-38-52)61-63(58-45-29-21-13-17-25-33-49(5)6)59-46-30-22-14-18-26-34-50(7)8/h35-42,47-50H,11-34,43-46H2,1-10H3 |

InChI Key |

NXWSPAKNTFSINP-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Molecular Structure Elucidation and Advanced Characterization Methodologies for Tetraisodecyl Bisphenol a Diphosphite

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution NMR spectroscopy stands as a cornerstone technique for the definitive structural confirmation of Tetraisodecyl bisphenol A diphosphite. Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.

¹H NMR spectra provide a detailed map of the hydrogen environments within the molecule. The complex structure of this compound, featuring aromatic protons from the bisphenol A moiety and a multitude of aliphatic protons from the isodecyl groups, results in a spectrum with distinct regions. The aromatic protons typically appear as a set of multiplets in the downfield region (approximately 6.8-7.2 ppm). The isopropylidene bridge protons of the bisphenol A core present a characteristic singlet further upfield. The extensive overlapping signals from the methylene (B1212753) and methyl protons of the four isodecyl chains dominate the upfield region of the spectrum (typically 0.8-1.5 ppm). The methylene protons adjacent to the phosphite (B83602) oxygen atoms (P-O-CH₂) are expected to show a distinct chemical shift and coupling to both neighboring protons and the phosphorus nucleus.

³¹P NMR is a powerful tool for directly probing the phosphorus centers. For a diphosphite compound like this, a single, sharp signal is anticipated in the characteristic region for trivalent phosphorus compounds, confirming the presence and electronic environment of the phosphite groups. The precise chemical shift provides insight into the nature of the substituents attached to the phosphorus atoms.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet |

| ¹H | Isopropylidene (C(CH₃)₂) | ~1.6 | Singlet |

| ¹H | Isodecyl (CH, CH₂, CH₃) | 0.8 - 1.5 | Multiplets |

| ¹H | Methylene (P-O-CH₂) | ~3.5 - 4.0 | Multiplet |

| ³¹P | Phosphite (P(OR)₃) | ~130 - 140 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable information about the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show strong absorptions corresponding to the P-O-C linkages, which are characteristic of phosphite esters. These typically appear in the region of 1000-1100 cm⁻¹. Other significant bands include those for C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹). The presence of the bisphenol A backbone can be confirmed by characteristic aromatic out-of-plane bending vibrations.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It serves as an excellent complementary technique to IR. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the polymer stabilizer. The symmetric vibrations of the phosphite group may also be more prominent in the Raman spectrum compared to the IR. For instance, the symmetric stretching of the P-O bonds would provide a characteristic Raman band.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |

| C=C Stretch (Aromatic) | 1500 - 1600 | IR, Raman |

| P-O-C Stretch | 1000 - 1100 | IR |

| Aromatic C-H Bend | 800 - 900 | IR |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for analyzing large, thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a cation (e.g., Na⁺ or K⁺), allowing for the determination of its molecular weight with high accuracy. The expected [M+H]⁺ or [M+Na]⁺ ions would be observed at m/z values corresponding to the molecular weight of the compound plus the mass of the adduct.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is another soft ionization method that is highly effective for large molecules. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte. MALDI-TOF-MS would be expected to produce a strong signal for the intact molecular ion, providing a clear confirmation of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is crucial for identifying any volatile impurities or degradation products. For instance, analysis by GC-MS could detect the presence of residual isodecanol (B128192) or other low molecular weight species from the synthesis process.

X-ray Diffraction Studies for Solid-State Structure (if applicable)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. However, large, flexible molecules like this compound often exist as viscous liquids or amorphous solids at room temperature, making them difficult to crystallize. While a single crystal X-ray diffraction study would provide unparalleled detail on bond lengths, bond angles, and the conformation of the molecule in the solid state, obtaining suitable crystals is a significant challenge. To date, there is no publicly available information on the single-crystal X-ray structure of this compound, likely due to its amorphous nature.

Synthetic Methodologies and Reaction Pathways for Tetraisodecyl Bisphenol a Diphosphite

Overview of Phosphite (B83602) Esterification Reactions

The formation of phosphite esters, generically, is achieved through two principal methods: the reaction of an alcohol with phosphorus trichloride (B1173362) (PCl₃) or the transesterification of a pre-existing phosphite ester with a different alcohol. vinatiorganics.com

In the direct method using PCl₃, the alcohol displaces the chloride atoms on the phosphorus center. google.com The reaction can be tailored to produce different types of phosphites. When conducted in the presence of a base, such as an amine, it typically yields trialkyl or triaryl phosphites. vinatiorganics.com Without a base, the reaction with alkyl alcohols can lead to the formation of dialkyl phosphites due to a dealkylation side reaction. vinatiorganics.com For aromatic alcohols like phenols, a base is not strictly necessary to prevent dealkylation but is often included to catalyze the esterification. vinatiorganics.com

Transesterification, the second major pathway, involves the exchange of alcohol groups on a phosphite ester. vinatiorganics.com This equilibrium-driven process can be pushed towards the desired product by using a volatile alcohol in the starting phosphite, such as in trimethyl phosphite, and removing the displaced volatile alcohol (methanol in this case) by distillation. vinatiorganics.com This method is particularly useful for synthesizing mixed alkyl or aryl phosphites.

Specific Synthesis Routes for Tetraisodecyl Bisphenol A Diphosphite

The synthesis of the title compound, which possesses both aromatic (from bisphenol A) and long-chain alkyl (from isodecyl alcohol) moieties, can be accomplished via a one-pot or a two-step process.

Reagents and Precursors Selection

The primary raw materials required for the synthesis of this compound are:

Phosphorus Source: This is typically either phosphorus trichloride (PCl₃) for direct esterification or a triaryl phosphite, most commonly triphenyl phosphite (TPP), for the transesterification route. google.comresearchgate.net

Phenolic Component: Bisphenol A (BPA), chemically known as 2,2-bis(4-hydroxyphenyl)propane, provides the central aromatic backbone of the molecule. google.com

Alkylating Agent: Isodecyl alcohol, a C10 branched-chain alcohol, is used to introduce the four isodecyl groups. It is important to note that commercial isodecyl alcohol is typically a mixture of isomers.

A potential synthetic approach involves the initial reaction of bisphenol A with an excess of phosphorus oxychloride in the presence of a Lewis acid catalyst to form an intermediate, which is then reacted with phenol (B47542). google.com Another patent describes reacting pentaerythritol (B129877) with phosphorus trichloride to create an intermediate, which is then reacted with 2,4-dicumylphenol. beilstein-archives.org

| Reagent/Precursor | Chemical Name | Role in Synthesis |

| Phosphorus Trichloride | PCl₃ | Phosphorus source for direct esterification |

| Triphenyl Phosphite | P(OC₆H₅)₃ | Starting phosphite for transesterification |

| Bisphenol A | 2,2-bis(4-hydroxyphenyl)propane | Central aromatic diol |

| Isodecyl Alcohol | C₁₀H₂₂O | Long-chain alcohol for esterification |

Optimization of Reaction Conditions (Temperature, Pressure, Solvent Systems)

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing side reactions.

Temperature: In the transesterification of triphenyl phosphite, the reaction temperature is typically elevated to facilitate the exchange of the phenoxy groups with isodecyl alcohol and the hydroxyl groups of bisphenol A. The distillation of the phenol byproduct is a key driver of the reaction equilibrium. nih.gov For reactions involving PCl₃, the initial steps may be carried out at lower temperatures (e.g., 50-60°C) and then increased to drive the reaction to completion. beilstein-archives.org

Pressure: The removal of byproducts such as hydrogen chloride (in the PCl₃ route) or phenol (in the transesterification route) is often facilitated by conducting the reaction under reduced pressure (vacuum). This is particularly important in the later stages of the reaction to shift the equilibrium towards the final product.

Solvent Systems: The synthesis can be carried out with or without a solvent. beilstein-archives.org When a solvent is used, it is typically an inert organic solvent such as toluene (B28343) or xylene, which can also aid in the azeotropic removal of water if present. beilstein-archives.org In some patented processes, dichloromethane (B109758) is used as a solvent. google.com

Catalytic Systems Employed in Diphosphite Synthesis

The choice of catalyst is highly dependent on the chosen synthetic route.

For the transesterification route , basic catalysts are commonly employed. Alkaline catalysts such as sodium methylate, sodium decylate, and particularly sodium phenolate (B1203915) are known to be effective. nih.gov The use of sodium phenate is advantageous as it is formed in situ when sodium methylate reacts with the phenol byproduct and is an effective catalyst for the reaction. nih.gov

In the direct esterification with PCl₃ , while a base is not always essential for reactions with phenols, its presence can catalyze the reaction. vinatiorganics.com Tertiary amines like triethylamine (B128534) or N,N-dimethylformamide are often used to scavenge the HCl byproduct and also act as catalysts. google.combeilstein-archives.org

Reaction Kinetics and Mechanism Elucidation

The synthesis of this compound via transesterification follows a nucleophilic substitution mechanism. In a base-catalyzed process, the alkoxide or phenoxide catalyst facilitates the deprotonation of the alcohol, increasing its nucleophilicity. This nucleophile then attacks the phosphorus center of the starting phosphite ester, leading to the displacement of the original alcohol or phenol. The reaction proceeds through a series of equilibrium steps until the more volatile byproduct (e.g., phenol) is removed, driving the reaction to completion.

For the PCl₃ route, the reaction proceeds via a stepwise nucleophilic attack of the hydroxyl groups of the alcohols on the phosphorus atom, with the elimination of HCl at each step. The use of a base facilitates the deprotonation of the alcohol and neutralizes the generated HCl.

Isolation and Purification Techniques for Research-Grade this compound

The final product is a high-molecular-weight liquid phosphite. beilstein-archives.org Purification is essential to remove unreacted starting materials, catalysts, and byproducts.

Filtration: The first step in purification often involves the filtration of the crude product to remove any solid impurities or catalyst residues. beilstein-archives.org

Washing: The product may be washed with aqueous solutions to remove water-soluble impurities and salts. For instance, a crude product can be subjected to acid washing, alkali washing, and then water washing. google.com

Distillation: Given its high molecular weight and liquid nature, purification is often achieved through distillation under high vacuum to remove any volatile impurities. This step must be carefully controlled to prevent thermal degradation of the product. google.com

Chromatography: For obtaining high-purity, research-grade material, column chromatography can be employed. However, for industrial-scale production, this method is generally not economically viable. The purification of high-molecular-weight phosphate (B84403) esters can be challenging, and techniques like ultrafiltration have been used to remove high-molecular-weight impurities.

Chemical Reactivity and Degradation Pathways of Tetraisodecyl Bisphenol a Diphosphite

Hydrolytic Stability and Hydrolysis Kinetics

Organophosphite antioxidants, including tetraisodecyl bisphenol A diphosphite, are known to be susceptible to hydrolysis, a reaction with water that can impact their storage, handling, and performance. vinatiorganics.comlife-trialkyl.eu The stability of these compounds against hydrolysis is a key factor in their application.

Influence of Environmental Factors on Hydrolysis Rates

The rate of hydrolysis of phosphite (B83602) esters is significantly influenced by several environmental factors:

pH: Hydrolysis of phosphites can occur under acidic, neutral, and basic conditions, with acidic and basic conditions generally being more favorable than neutral ones. winona.edu The hydrolysis is often an autocatalytic reaction, accelerated by the formation of acidic byproducts. researchgate.net The presence of acid scavengers can, therefore, improve the hydrolytic stability of phosphites. researchgate.net

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. researchgate.net

Steric Hindrance: The structure of the organic groups attached to the phosphite plays a crucial role. Increased steric hindrance around the phosphorus atom can enhance hydrolytic stability. life-trialkyl.eu For instance, hindered aryl phosphites are generally more hydrolytically stable than aryl phosphites, which are in turn more stable than alkyl phosphites. life-trialkyl.eu

Moisture Level: Higher humidity or the presence of water will increase the rate of hydrolysis.

Identification and Characterization of Hydrolytic Products

The hydrolysis of phosphite esters proceeds through the cleavage of the P-O bonds. For a compound like this compound, this process is expected to occur in a stepwise manner. The hydrolysis of analogous bisphenol A-related compounds and other phosphites suggests a predictable pattern of degradation. nih.govresearchgate.net

The primary hydrolytic products of this compound are expected to be:

Bisphenol A

Phosphorous acid

The hydrolysis can proceed through intermediate partially hydrolyzed species. For a similar compound, bis(2,4-di-tert-butyl)pentaerythritol diphosphite, hydrolysis has been shown to proceed via the scission of the P-O-phenol bonds. researchgate.netresearchgate.net This suggests that for this compound, the bonds to the isodecyl groups might hydrolyze first, followed by the bisphenol A linkages, or vice-versa, depending on the specific reaction conditions.

Table 1: Expected Hydrolytic Degradation Products of this compound

| Precursor Compound | Degradation Process | Primary Hydrolysis Products |

| This compound | Hydrolysis | Isodecanol, Bisphenol A, Phosphorous Acid |

Oxidative Degradation Mechanisms

The primary function of phosphite antioxidants is to protect materials from oxidative degradation. This is achieved through their own oxidative degradation, where they act as sacrificial stabilizers.

Pathways of Phosphite Oxidation

The principal oxidative degradation pathway for phosphite esters is their conversion to the corresponding phosphate (B84403) esters. vinatiorganics.comnih.gov This reaction is a key part of their stabilizing mechanism.

P(OR)₃ + [O] → O=P(OR)₃

In the case of this compound, it would be oxidized to tetraisodecyl bisphenol A diphosphate. This oxidation can be initiated by various reactive oxygen species present in a degrading chemical system, such as hydroperoxides. Studies on other organophosphite antioxidants have shown that this transformation is a significant pathway, and the resulting phosphate esters are often detected in higher concentrations than the original phosphites in aged materials. nih.gov

Role in Scavenging Reactive Species in Chemical Systems

This compound, like other phosphite antioxidants, plays a crucial role in scavenging reactive species, particularly hydroperoxides (ROOH), which are key intermediates in the auto-oxidation of polymers. vinatiorganics.comlife-trialkyl.eu The scavenging mechanism involves the reduction of hydroperoxides to alcohols, a process in which the phosphite is oxidized to a phosphate. vinatiorganics.com This reaction effectively neutralizes the hydroperoxides, preventing them from decomposing into more reactive radicals that can propagate the degradation of the material.

The general reaction is: P(OR)₃ + ROOH → O=P(OR)₃ + ROH

This sacrificial mechanism is a primary way in which phosphite antioxidants protect polymers during high-temperature processing. vinatiorganics.com The efficiency of this scavenging activity is influenced by the structure of the phosphite, with less sterically hindered phosphites often showing higher reactivity. life-trialkyl.eu Some research also suggests that phosphites can act as chain-breaking antioxidants by reacting with peroxyl radicals, although this is generally considered a less significant mechanism compared to hydroperoxide decomposition. cnrs.frcapes.gov.br The interaction with various reactive oxygen species (ROS) is a key aspect of their function. nih.govnih.govnih.govresearchgate.net

Table 2: Role in Scavenging Reactive Species

| Reactive Species | Action of this compound | Resulting Product |

| Hydroperoxides (ROOH) | Reduction of hydroperoxide | Alcohol (ROH) + Tetraisodecyl bisphenol A diphosphate |

| Peroxyl Radicals (ROO•) | Potential radical trapping | Oxidized phosphite species |

Thermal Decomposition Pathways and By-product Formation

The thermal stability of this compound is a critical property, especially in its application as a processing stabilizer in polymers, which involves high temperatures. everlight-uva.com While specific studies on the thermal decomposition of this exact compound are scarce, information can be inferred from the thermal degradation of related bisphenol A-containing polymers and other phosphite additives. nih.govmarquette.eduresearchgate.netdaneshyari.comnih.govcetjournal.itcetjournal.it

The thermal degradation of materials containing bisphenol A moieties, such as polycarbonate, often leads to the formation of bisphenol A and other phenolic compounds. nih.govmarquette.edu The decomposition pathways can involve chain scission at the isopropylidene linkage and hydrolysis or alcoholysis of the connecting groups. marquette.edu The pyrolysis of polymers is a complex process that can be analyzed using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) to identify the decomposition products. d-nb.inforesearchgate.netifremer.frchromatographyonline.com

For this compound, thermal degradation is expected to proceed through the cleavage of the P-O-C bonds. The likely by-products of its thermal decomposition would include:

Bisphenol A

Isodecene (from the elimination of the isodecyl groups)

Phenol (B47542) and other substituted phenols

Various phosphorus-containing compounds

The presence of oxygen during thermal degradation can significantly alter the decomposition pathways and products, often leading to a more complex mixture of oxidized by-products. nih.gov

Table 3: Potential Thermal Decomposition By-products

| Precursor Compound | Degradation Process | Potential By-products |

| This compound | Thermal Decomposition (Pyrolysis) | Bisphenol A, Isodecene, Phenol, Isopropylphenols, various phosphorus compounds |

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

The photolytic degradation of this compound is a critical aspect of its environmental fate. While direct experimental studies on the photolytic degradation of this specific compound are not extensively available in peer-reviewed literature, the degradation pathways can be inferred from research on structurally similar organophosphite antioxidants (OPAs) and bisphenol A (BPA) derivatives. tandfonline.comacs.orgnih.govresearchgate.nettue.nlcapes.gov.br The primary mechanism of degradation for OPAs under environmental conditions is oxidation, which can be facilitated by sunlight. tandfonline.comacs.org

Research into related OPAs, such as tris(2,4-di-tert-butylphenyl) phosphite (often referred to as AO 168) and bis(2,4-di-tert-butylphenyl) pentaerythritol (B129877) diphosphite (similar in its diphosphite nature), reveals that they are susceptible to transformation into their corresponding organophosphate esters (OPEs). tandfonline.comacs.orgnih.govlancs.ac.uk This oxidation of the phosphite (P(III)) to a phosphate (P(V)) is a key degradation pathway. Studies have shown that sunlight can significantly accelerate this transformation. For example, experiments on related compounds in soil have demonstrated a dramatic decrease in their half-lives when exposed to sunlight, indicating that photolysis plays a crucial role in their degradation. acs.org

The bisphenol A moiety of the molecule is also subject to photodegradation. Studies on bisphenol A and its polycarbonate derivatives show that upon exposure to UV radiation, they can undergo photo-Fries rearrangement and photo-oxidation. researchgate.nettue.nl The photo-Fries rearrangement is more likely to occur at shorter UV wavelengths, while photo-oxidation is prevalent at longer wavelengths typical of terrestrial sunlight. tue.nl

In aqueous environments, the photodegradation of BPA, a core component of the molecule , is influenced by various factors. Both direct photolysis and indirect photolysis, sensitized by dissolved organic matter, contribute to its degradation. nih.govcapes.gov.brepa.gov The presence of natural water constituents like humic acids, nitrates, and iron ions can either inhibit or enhance the rate of photodegradation through various mechanisms, including light screening, quenching of reactive species, or the generation of new reactive oxygen species. nih.gov

Given these findings on related compounds, the photolytic degradation of this compound under simulated environmental conditions is expected to proceed through two main pathways:

Oxidation of the Diphosphite Groups: The primary and most likely pathway is the oxidation of the two phosphite groups to their corresponding phosphate forms, creating Tetraisodecyl bisphenol A diphosphate. This is consistent with the observed transformation of other organophosphite antioxidants. tandfonline.comacs.org

Degradation of the Bisphenol A Core: Concurrently or subsequently, the bisphenol A central structure may undergo degradation. This can be initiated by photo-Fries rearrangement, leading to the formation of other aromatic byproducts, followed by further oxidation. researchgate.nettue.nl

The following table summarizes the photolytic degradation half-life data for related organophosphite antioxidants, which provides an indication of the potential degradation rates for this compound under similar conditions.

| Compound | Condition | Half-life (t½) | Reference |

| Tris(2,4-di-tert-butylphenyl) phosphite (AO 168) | Soil with sunlight | 21.6 minutes | acs.org |

| Tris(2,4-di-tert-butylphenyl) phosphite (AO 168) | Soil without sunlight | 17.7 hours | acs.org |

| Related Diphosphite Antioxidant (AO 626) | Soil with sunlight | 38.6 minutes | acs.org |

| Related Diphosphite Antioxidant (AO 626) | Soil without sunlight | 24.8 hours | acs.org |

Table 1: Photolytic Degradation Half-life of Related Organophosphite Antioxidants

This interactive table allows for the comparison of degradation rates under different conditions, highlighting the significant role of sunlight in the degradation process.

Analytical Techniques for Quantification and Speciation of Tetraisodecyl Bisphenol a Diphosphite in Research Matrices

Sample Preparation Strategies for Diverse Matrices

The initial and most critical step in the analysis of Tetraisodecyl bisphenol A diphosphite is the effective extraction and purification of the analyte from the sample matrix. The choice of method is dictated by the physicochemical properties of the matrix (e.g., solid, liquid, biological tissue) and the concentration of the analyte.

Solvent extraction is a fundamental technique for the isolation of this compound from solid and semi-solid matrices. The large, non-polar nature of the molecule, owing to the four isodecyl groups, governs the selection of appropriate solvents. A common approach involves the use of a non-polar solvent or a mixture of solvents to effectively solubilize the compound.

For instance, in the analysis of related bisphenol compounds in food matrices, acetonitrile (B52724) has been effectively used for extraction. nih.gov For a more lipophilic compound like this compound, a solvent system with a higher non-polar character, such as a mixture of hexane (B92381) and dichloromethane (B109758) or toluene (B28343), would likely be more efficient. The extraction process can be enhanced by techniques such as sonication or accelerated solvent extraction (ASE), which use elevated temperatures and pressures to improve extraction efficiency. arcjournals.org

Following initial extraction, a purification or "clean-up" step is often necessary to remove co-extracted matrix components that can interfere with subsequent analysis. This can be achieved through liquid-liquid partitioning or by passing the extract through a column packed with a suitable sorbent like silica (B1680970) gel or Florisil.

Liquid-Liquid Partitioning: The crude extract can be partitioned between two immiscible solvents, such as hexane and acetonitrile, to separate the non-polar analyte from more polar interferences.

Column Chromatography: The extract can be loaded onto a silica gel column and eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity to elute the target compound while retaining more polar impurities.

A study on the migration of bisphenol A diglycidyl ether (BADGE) from can coatings utilized acetonitrile for extraction, demonstrating the utility of organic solvents in isolating bisphenol derivatives from complex samples. agriculturejournals.cz

Solid-phase extraction (SPE) is a widely adopted technique for the clean-up and pre-concentration of analytes from liquid samples. researchgate.net For this compound, a reverse-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate given the compound's non-polar nature. researchgate.netnih.gov The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong, non-polar solvent.

In the analysis of bisphenols in human breast milk, a combination of dispersive solid-phase extraction (d-SPE) and traditional SPE was employed to effectively remove matrix interferences. mdpi.com For complex matrices, specialized SPE sorbents, such as those based on molecularly imprinted polymers (MIPs), can offer enhanced selectivity for the target analyte or its structural class. bioszeparacio.hu

Microextraction techniques, such as solid-phase microextraction (SPME), offer a solvent-minimized alternative for sample preparation. nih.govnih.gov In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography. For a large molecule like this compound, a fiber with a non-polar coating, such as polydimethylsiloxane (B3030410) (PDMS), would be suitable. mdpi.com

The following table summarizes typical SPE parameters that could be adapted for the analysis of this compound, based on methods developed for other bisphenols.

| Parameter | Condition | Rationale for this compound |

| SPE Sorbent | C18, Polymeric (e.g., Oasis HLB) | Effective for retaining non-polar compounds from aqueous matrices. |

| Conditioning Solvent | Methanol, followed by water | To activate the sorbent and ensure proper interaction with the sample. |

| Sample Loading | Aqueous sample, pH adjusted to neutral | To ensure the analyte is in a non-ionized form for optimal retention. |

| Washing Solvent | Water/Methanol mixture | To remove polar interferences without eluting the analyte. |

| Elution Solvent | Acetonitrile, Dichloromethane | Strong, non-polar solvents to effectively desorb the large, lipophilic analyte. |

Derivatization is a chemical modification process employed to improve the analytical properties of a compound, particularly for gas chromatography. researchgate.net For this compound, the phosphite (B83602) groups can be susceptible to hydrolysis and oxidation. Derivatization can be used to convert these labile groups into more stable derivatives, and also to increase the volatility of the molecule for GC analysis.

A common derivatization technique for compounds containing hydroxyl groups, such as the parent bisphenol A, is silylation. nih.govnih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the phosphite groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.net

For liquid chromatography, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Visible or fluorescence detectors. nih.gov For instance, dansyl chloride can be used to derivatize phenolic compounds to improve their ionization efficiency in mass spectrometry. researchgate.net

The following table presents potential derivatization strategies for this compound.

| Technique | Reagent | Purpose |

| Silylation | BSTFA, MSTFA | Increases volatility and thermal stability for GC analysis. nih.govresearchgate.net |

| Alkylation | Alkyl halides (e.g., pentafluorobenzyl bromide) | Improves electron-capture detection in GC. |

| Dansylation | Dansyl Chloride | Enhances fluorescence detection and ionization efficiency in LC-MS. researchgate.net |

Chromatographic Analytical Methods

Following sample preparation, chromatographic techniques are employed for the separation, identification, and quantification of this compound. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the volatility and thermal stability of the analyte or its derivative.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound. researchgate.netresearchgate.net A reverse-phase HPLC system is the most common approach.

Column: A C18 or C8 column is typically used for the separation of non-polar compounds. mtc-usa.com The long alkyl chains of these stationary phases provide strong hydrophobic interactions with the isodecyl groups of the analyte, leading to good retention and separation.

Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, is commonly employed. mtc-usa.commdpi.com For a highly non-polar compound like this compound, a mobile phase with a high percentage of organic solvent would be required.

Detection:

UV-Visible Detection: The presence of the aromatic rings from the bisphenol A backbone allows for detection using a UV detector, typically in the range of 220-280 nm. mdpi.comresearchgate.net

Fluorescence Detection (FLD): While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can significantly enhance sensitivity. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for unambiguous identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. nih.govrestek.com

The table below outlines typical HPLC conditions for the analysis of bisphenol compounds, which can be optimized for this compound.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 2.2 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 65% B, increase to 100% B |

| Flow Rate | 0.2 mL/min |

| Detection | UV at 275 nm or MS |

Data adapted from a method for Bisphenol A, F, and S. mtc-usa.com

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net Direct analysis of the large and relatively non-volatile this compound by GC is challenging and may lead to thermal degradation in the injector or column. Therefore, derivatization to a more volatile and stable form is often necessary. researchgate.netnih.gov

Column: A low-polarity capillary column, such as one coated with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is appropriate for separating non-polar derivatives. researchgate.net

Injection: A split/splitless injector is commonly used. The injector temperature must be carefully optimized to ensure complete volatilization of the derivative without causing degradation. agriculturejournals.cz

Detection:

Flame Ionization Detector (FID): A universal detector for organic compounds, but it lacks selectivity.

Mass Spectrometry (MS): GC-MS is the most powerful detection method, providing both qualitative and quantitative information. mdpi.comnih.gov The mass spectrum of the derivatized analyte can be used for positive identification, and selected ion monitoring (SIM) can be employed for highly sensitive quantification. nih.gov

A study on the analysis of bisphenols in food cans by GC-MS reported detection limits in the range of 0.15–0.86 µg/dm². agriculturejournals.cz While this data is for different bisphenol compounds, it illustrates the sensitivity achievable with this technique.

The following table summarizes typical GC-MS parameters for the analysis of derivatized bisphenols.

| Parameter | Condition |

| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (5% diphenyl / 95% dimethylpolysiloxane) |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp 150°C, ramp to 270°C |

| Injector Temp | 260°C |

| Detector | Mass Spectrometer in SIM mode |

Data adapted from a method for BPA, BPF, BADGE, and BFDGE. agriculturejournals.cz

Spectroscopic Quantification Techniques

Spectroscopic techniques are employed for the detection and quantification of analytes based on their interaction with electromagnetic radiation.

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For this compound, the presence of aromatic rings originating from the bisphenol A moiety would result in UV absorbance, likely in the range of 260-280 nm. semanticscholar.org This technique could potentially be used for a straightforward and cost-effective estimation of its concentration in relatively simple and clean sample matrices. However, UV-Vis spectrophotometry suffers from a lack of specificity, as other compounds in the sample with similar chromophores would interfere with the analysis. researchgate.net Therefore, it is often used as a preliminary or screening tool rather than for precise quantification in complex samples without prior chromatographic separation.

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. This method is particularly useful for trace analysis due to its high sensitivity and specificity for fluorescent compounds.

The bisphenol A structure within this compound possesses native fluorescence. nih.gov Analytical methods have been developed for the fluorescence detection of bisphenol A and its derivatives. mdpi.comrsc.org These methods often rely on the intrinsic fluorescence of the phenolic moieties. The applicability of fluorescence spectroscopy for the direct quantification of this compound would depend on its quantum yield and the presence of interfering fluorescent compounds in the sample matrix. Similar to UV-Vis spectrophotometry, its use in complex matrices would likely require preceding separation steps to ensure specificity.

Illustrative Spectroscopic Parameters for Bisphenol A Derivatives

| Technique | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|

| Fluorescence | ~230 - 280 | ~300 - 320 |

Note: This table shows typical wavelength ranges for bisphenol A derivatives and is for illustrative purposes. The specific fluorescent properties of this compound have not been reported.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, offer the highest degree of selectivity and sensitivity for the analysis of complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by tandem mass spectrometry. This method is considered the gold standard for the quantification of trace levels of organic compounds in complex matrices.

For the analysis of this compound, an LC-MS/MS method would involve its initial separation from the sample matrix using UPLC or HPLC. The analyte would then be introduced into the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion corresponding to the protonated or adducted molecule is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, allowing for detection at very low concentrations. LC-MS/MS methods are widely used for the analysis of organophosphate esters, which are the oxidation products of organophosphite antioxidants. acs.orgnih.gov

Illustrative LC-MS/MS Parameters for Organophosphite Analysis

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (m/z) | [M+H]⁺ or [M+NH₄]⁺ (compound-specific) |

| Product Ions (m/z) | Compound-specific fragments |

| Collision Energy (eV) | Optimized for specific transitions |

| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range |

Note: The values in this table are illustrative for the class of organophosphite antioxidants. Specific parameters for this compound are not available in the literature.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful hyphenated technique that combines the high-resolution separation of gas chromatography with the specificity of tandem mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.

Due to the high molecular weight and low volatility of this compound, direct analysis by GC-MS/MS might be challenging. However, it could potentially be analyzed after a derivatization step, such as silylation, to increase its volatility and thermal stability. nih.gov Another approach is pyrolysis-GC-MS, where the sample is heated to a high temperature to break down the polymer and release the additives for analysis. shimadzu.com GC-MS/MS offers excellent chromatographic resolution and is a robust technique for identifying and quantifying additives in polymeric materials. nih.gov

Environmental Fate and Transformation Mechanisms of Tetraisodecyl Bisphenol a Diphosphite

Biotic Degradation Pathways

The biological breakdown of Tetraisodecyl bisphenol A diphosphite is a critical aspect of its environmental fate. This process is primarily driven by microorganisms in soil and water, which can utilize the compound as a source of nutrients or co-metabolize it in the presence of other substrates. The degradation involves the enzymatic cleavage of the molecule into smaller, less complex structures.

Microbial Degradation in Aqueous and Soil Environments

While direct studies on the microbial degradation of this compound are limited, the breakdown of its constituent parts—bisphenol A (BPA) and alkylphenols—has been extensively researched. Numerous bacterial and fungal species have been identified as capable of degrading BPA and other related compounds.

In aqueous and soil environments, the degradation of compounds similar to this compound is expected to proceed through the breakdown of the phosphite (B83602) ester bonds and the subsequent degradation of the bisphenol A and isodecyl moieties. The rate and extent of this degradation are influenced by various environmental factors, including microbial population density, temperature, pH, and the availability of other organic matter.

Several studies have shown that various microorganisms can degrade BPA. For instance, bacteria from the genera Sphingomonas, Sphingobium, and Cupriavidus have demonstrated the ability to degrade a range of bisphenol compounds researchgate.net. Fungi are also known to play a role in the degradation of BPA google.com. The degradation of long-chain alkylphenols, which are structurally similar to the isodecylphenol part of the molecule, is also well-documented, with many bacterial strains capable of their breakdown acs.org.

Enzymatic Mechanisms of Biodegradation

The enzymatic breakdown of this compound is hypothesized to occur through several key enzymatic reactions, targeting different parts of the molecule.

Phosphatases and Phosphodiesterases: The initial step in the biodegradation of organophosphite compounds like this compound is likely the hydrolysis of the phosphite ester linkages. This reaction is catalyzed by phosphatase or phosphodiesterase enzymes, which are widespread in microorganisms. These enzymes cleave the P-O-C bonds, releasing the bisphenol A and isodecylphenol components. The phosphite moiety is then likely oxidized to phosphate (B84403), which can be utilized by microorganisms as a nutrient. Studies on other organophosphorus compounds have highlighted the role of enzymes like phosphotriesterases in their hydrolysis.

Monooxygenases and Dioxygenases: Following the initial hydrolysis, the resulting bisphenol A and isodecylphenol molecules are subject to further degradation. The breakdown of BPA by bacteria often involves hydroxylation of the aromatic rings, a reaction catalyzed by monooxygenase or dioxygenase enzymes. This initial oxidative attack destabilizes the aromatic structure, leading to ring cleavage and further degradation into smaller organic acids that can enter central metabolic pathways.

Oxidation of Alkyl Chains: The isodecyl chains are likely degraded through pathways similar to those for other long-chain alkylphenols. This can involve the oxidation of the alkyl group, a process also often initiated by monooxygenases acs.org.

Identification of Microbial Metabolites

Direct identification of microbial metabolites of this compound is not available in the current scientific literature. However, based on the degradation pathways of its components, several potential metabolites can be predicted.

The initial hydrolysis would yield bisphenol A and isodecylphenol . Further microbial action on bisphenol A is known to produce a variety of intermediates. For example, the degradation of BPA by Sphingomonas species can proceed through the formation of hydroxylated aromatic compounds, which are then subject to ring cleavage researchgate.net.

The degradation of the isodecylphenol moiety would likely result in the formation of various oxidized and shortened alkyl chain derivatives. The ultimate mineralization of the compound would lead to the formation of carbon dioxide, water, and inorganic phosphate.

Abiotic Transformation Processes

Hydrolysis in Natural Waters

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Organophosphite esters, including this compound, are susceptible to hydrolysis, especially under acidic or alkaline conditions. The rate of hydrolysis is dependent on the pH and temperature of the water.

Photochemical Reactions in Aquatic and Atmospheric Environments

Photochemical reactions, driven by sunlight, represent another important abiotic transformation pathway for many organic compounds. Organophosphite antioxidants have been shown to undergo phototransformation.

In aquatic environments, direct photolysis can occur when the molecule absorbs light energy, leading to the breaking of chemical bonds. Indirect photolysis can also occur, involving reactions with photochemically generated reactive species such as hydroxyl radicals. For organophosphite antioxidants, photochemical reactions can lead to their oxidation to the corresponding organophosphate esters. This transformation can be accelerated in the presence of sunlight.

In the atmosphere, if the compound is present in aerosol form, it can also undergo photochemical degradation. Reactions with atmospheric oxidants like hydroxyl radicals are likely to be the primary degradation mechanism. These reactions would lead to the breakdown of the molecule into smaller, more volatile compounds.

Interactive Data Table: Potential Degradation Products of this compound

| Precursor Compound | Transformation Process | Potential Products | Environmental Compartment |

| This compound | Biotic (Microbial Hydrolysis) | Bisphenol A, Isodecylphenol, Phosphorous Acid | Soil, Water |

| This compound | Abiotic (Hydrolysis) | Bisphenol A, Isodecyl Alcohol, Phosphorous Acid | Water |

| This compound | Abiotic (Photochemical Oxidation) | Tetraisodecyl bisphenol A diphosphate | Water, Atmosphere |

| Bisphenol A | Biotic (Microbial Oxidation) | Hydroxylated BPA derivatives, Ring cleavage products | Soil, Water |

| Isodecylphenol | Biotic (Microbial Oxidation) | Oxidized and shortened alkyl chain derivatives | Soil, Water |

Oxidation in Various Environmental Compartments

This compound, an organophosphite antioxidant (OPA), is susceptible to oxidation in various environmental compartments, a transformation process that significantly alters its structure and potential environmental impact. nih.gov Organophosphite antioxidants are designed to scavenge reactive oxygen species, a function that inherently leads to their own transformation through oxidation. vinatiorganics.com This process is a primary degradation pathway for OPAs in the environment. nih.gov

The central phosphorus(III) atom in the diphosphite structure is readily oxidized to a more stable phosphorus(V) state, converting the phosphite ester into a phosphate ester. nih.govvinatiorganics.com This transformation of OPAs into their corresponding organophosphate esters (OPEs) has been observed in various environmental media, including water and soil. acs.orgacs.org For this compound, this oxidation would result in the formation of Tetraisodecyl bisphenol A diphosphate.

The oxidation can be initiated by various environmental oxidants, such as ozone, hydroperoxides, and other reactive oxygen species present in the atmosphere, water, and soil. acs.org Studies on other widely used OPAs, such as tris(2,4-di-tert-butylphenyl) phosphite (AO 168), have confirmed their transformation into the corresponding phosphate ester (AO 168=O) in environmental settings like farmlands and aquatic systems. acs.orgacs.org The detection of these novel OPEs in river water and soil at concentrations sometimes exceeding those of traditional OPEs underscores the significance of this transformation pathway. acs.orgacs.org

The rate and extent of oxidation are influenced by environmental conditions, including the concentration of oxidants, temperature, and the presence of light, which can promote the formation of reactive oxygen species. researchgate.net Given its function as an antioxidant, the transformation of this compound is an expected and fundamental aspect of its environmental fate.

Table 1: General Oxidation Transformation of Organophosphite Antioxidants (OPAs)

Sorption and Desorption Behavior in Environmental Media (Soil, Sediment)

This compound is a large, hydrophobic molecule due to the presence of four isodecyl groups and the bisphenol A backbone. High hydrophobicity, often indicated by a high octanol-water partition coefficient (log Kow), generally leads to strong sorption to organic matter in soil and sediment. nih.gov Studies on various OPEs, the transformation products of OPAs, show that soil organic carbon plays a crucial role in their sorption. nih.gov Less water-soluble OPEs exhibit very high sorption to soils and are not easily desorbed, indicating a high affinity for soil organic carbon. nih.gov

Given its structure, this compound is expected to have a high log Kow value and thus a strong tendency to partition from water into solid phases like soil and sediment. The primary factors governing its sorption would be the organic carbon content and the clay content of the soil or sediment. acs.org Higher organic carbon and clay content generally result in stronger sorption and reduced mobility. acs.org

Desorption is often found to be limited for hydrophobic compounds. While some portion of the sorbed chemical may be released back into the porewater, a significant fraction can become strongly bound or sequestered within the soil/sediment matrix over time, a phenomenon observed with other hydrophobic organic contaminants. acs.org This strong binding reduces the compound's mobility and bioavailability but also contributes to its long-term persistence in the solid phase.

Table 2: Expected Sorption Behavior of this compound

Long-Term Environmental Persistence and Bioavailability of Transformation Products

The long-term environmental persistence and bioavailability of the transformation products of this compound are of significant concern. As established, the primary transformation products are the corresponding organophosphate esters (OPEs). nih.gov

Persistence: The persistence of these OPE transformation products is influenced by their resistance to further degradation (biotic and abiotic) and their partitioning behavior. OPEs are generally more resistant to hydrolysis than their parent phosphites. The degradation of the alkylphenol portion of the molecule is also a key factor. Alkylphenols like nonylphenol and octylphenol, which are structurally related to the bisphenol A moiety, are known to be persistent in the environment. capes.gov.brnih.gov Degradation of alkylphenol ethoxylates often results in the formation of more persistent alkylphenols. capes.gov.brnih.govnih.gov Aerobic conditions generally favor the biotransformation of these compounds more than anaerobic conditions. nih.gov The strong sorption of the hydrophobic transformation products to soil and sediment can shield them from microbial attack and photodegradation, thereby increasing their persistence. nih.gov

Bioavailability: Bioavailability, the fraction of the chemical that is available for uptake by organisms, is inversely related to sorption. The strong binding of this compound and its OPE transformation products to soil and sediment is expected to limit their bioavailability to a certain extent. nih.gov However, even strongly sorbed compounds can be taken up by soil-dwelling organisms and potentially enter the food chain. The presence of OPA transformation products has been confirmed in various environmental compartments, suggesting they are available for uptake. acs.orgacs.org Furthermore, the degradation of larger polymer materials containing these antioxidants can lead to a slow and continuous release of the parent compound and its transformation products into the environment over long periods. acs.org While direct studies on the bioavailability of this compound are lacking, the detection of related OPA-derived OPEs in environmental samples points to their potential for uptake by biota. acs.orgacs.org

Table 3: Summary of Factors Influencing Long-Term Fate of Transformation Products

Performance and Mechanistic Research in Polymer Stabilization Applications

Role as a Process Stabilizer during Polymer Manufacturing and Processing

During polymer manufacturing and processing, which involves high temperatures and mechanical shear, polymer chains are susceptible to degradation. This degradation can lead to a decrease in molecular weight, changes in viscosity, and the formation of color bodies, all of which negatively impact the final properties of the polymer. Phosphite (B83602) stabilizers like Tetraisodecyl bisphenol A diphosphite play a critical role in mitigating these effects.

The high temperatures required for melt extrusion and molding accelerate the rate of thermo-oxidative degradation. This compound functions by converting hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers, into non-radical, stable alcohols. This process is illustrated by the following general reaction:

ROOH + P(OR')₃ → ROH + O=P(OR')₃

By decomposing hydroperoxides, the phosphite stabilizer prevents the chain scission and cross-linking reactions that would otherwise lead to a loss of mechanical properties and discoloration. The effectiveness of this stabilization is often measured by monitoring key polymer properties after processing.

Interactive Data Table: Effect of a Generic Phosphite Stabilizer on Polypropylene (B1209903) Properties after Multiple Extrusions

| Extrusion Passes | Melt Flow Index (g/10 min) - Unstabilized | Melt Flow Index (g/10 min) - With Phosphite Stabilizer | Yellowness Index - Unstabilized | Yellowness Index - With Phosphite Stabilizer |

| 1 | 4.5 | 4.2 | 2.1 | 1.5 |

| 3 | 8.2 | 4.8 | 5.8 | 2.0 |

| 5 | 15.6 | 5.5 | 12.3 | 2.8 |

This table represents typical performance data for a generic phosphite stabilizer and is for illustrative purposes only. Specific values for this compound may vary.

The rheological properties of a polymer, such as its viscosity and melt elasticity, are critical for its processability. Polymer degradation during processing leads to a decrease in molecular weight, which in turn lowers the melt viscosity. While a lower viscosity might seem beneficial for processing, it is often an indicator of compromised physical properties in the final product.

The addition of this compound helps to maintain the molecular weight of the polymer, thereby preserving its intended rheological profile. This ensures consistent processing behavior and predictable properties of the extruded or molded parts. The stability of the melt flow index (MFI), a key indicator of viscosity, is a primary measure of the effectiveness of a process stabilizer. A stable MFI across multiple processing steps indicates minimal degradation.

Long-Term Antioxidant Function in Polymer Durability

Beyond the initial processing phase, polymers are often exposed to environmental factors such as heat and light throughout their service life, which can lead to long-term degradation.

During the service life of a polymer product, exposure to elevated temperatures in the presence of oxygen can initiate thermal-oxidative degradation. While hindered phenolic primary antioxidants are the main defense against this type of degradation by scavenging free radicals, phosphite secondary antioxidants like this compound play a crucial supporting role. They continue to decompose hydroperoxides that may form over time, thus protecting the primary antioxidant from being consumed rapidly and extending the long-term thermal stability of the polymer.

The effectiveness of long-term thermal stabilization is often evaluated using methods like oven aging followed by the measurement of retained mechanical properties or by determining the Oxidative Induction Time (OIT). A longer OIT indicates better thermal stability.

Interactive Data Table: Oxidative Induction Time (OIT) of HDPE with Different Stabilizer Systems

| Stabilizer System | OIT at 200°C (minutes) |

| Unstabilized HDPE | < 1 |

| HDPE + Hindered Phenol (B47542) (0.1%) | 25 |

| HDPE + Hindered Phenol (0.1%) + Phosphite Stabilizer (0.1%) | 45 |

This table illustrates the synergistic effect of a generic phosphite stabilizer with a primary antioxidant. Specific values for this compound may vary.

Interaction with Other Polymer Additives (e.g., hindered phenols, UV absorbers)

The performance of this compound is often enhanced when used in combination with other polymer additives. This synergistic effect is a cornerstone of modern polymer stabilization.

Hindered Phenols: A classic synergistic combination involves a hindered phenol (primary antioxidant) and a phosphite (secondary antioxidant). The hindered phenol scavenges peroxy radicals, breaking the chain reaction of oxidation, while the phosphite decomposes hydroperoxides, preventing them from breaking down into more reactive radicals. This dual-action approach is highly effective in protecting the polymer during both processing and long-term use.

Synergistic Effects in Multi-Component Stabilizer Systems

The efficacy of this compound is significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. The most notable synergistic relationship is with primary antioxidants, typically hindered phenols.

Phosphites and hindered phenols exhibit a complementary stabilizing mechanism. While the primary antioxidant (hindered phenol) intercepts radical species, the phosphite (this compound) decomposes hydroperoxides into non-radical, stable products. This dual-action approach is more effective than the sum of the individual stabilizers. researchgate.net

Research on blends of phenolic and phosphite antioxidants in polyolefins has demonstrated this synergistic effect. For instance, in polypropylene (PP), the combination of a phenolic antioxidant and a phosphite stabilizer can significantly improve the melt processing stability. This is often quantified by measuring the Melt Flow Index (MFI), where a smaller change in MFI after processing indicates better stabilization. Blends of phenolic and phosphite antioxidants have been shown to be superior in maintaining the MFI of PP compared to using either stabilizer alone. specialchem.com

The ratio of the phenolic antioxidant to the phosphite can be optimized to achieve the best performance. For example, in high-density polyethylene (B3416737) (HDPE) produced with a chromium catalyst, a ratio of 1:4 (phenolic:phosphite) can protect against changes in molecular weight distribution during processing. specialchem.com For HDPE made with a titanium catalyst, an optimal ratio is often 1:1. specialchem.com

A study on the gamma-sterilization of isotactic polypropylene (i-PP) showed that combinations of a phosphite with a hindered amine stabilizer (HAS) exhibited a synergistic effect, even at high radiation doses. researchgate.net The inclusion of the phosphite also helped to reduce the discoloration that can be caused by the oxidation of hindered phenols. researchgate.net

Table 1: Synergistic Effects of Phosphite and Phenolic Antioxidant Blends in Polypropylene

| Stabilizer System | Melt Flow Index (MFI) Retention (%) | Yellowness Index (YI) |

| Unstabilized PP | 50 | 15 |

| Phenolic Antioxidant only | 75 | 10 |

| This compound only | 80 | 12 |

| Phenolic Antioxidant + this compound (1:1) | 95 | 5 |

Note: The data in this table is illustrative and based on typical performance trends reported in polymer stabilization literature. Actual values can vary depending on the specific polymer grade, processing conditions, and other additives present.

Antagonistic Interactions and Their Chemical Basis

While synergistic interactions are beneficial, it is also crucial to understand potential antagonistic interactions between this compound and other additives. Antagonism occurs when the combined effect of two or more additives is less than the sum of their individual effects.

A well-documented antagonism exists between phosphite stabilizers and certain Hindered Amine Light Stabilizers (HALS). The basic nature of HALS can lead to the hydrolysis of the phosphite ester, reducing its effectiveness as a hydroperoxide decomposer.

Furthermore, an antagonistic relationship has been observed between HALS and phenolic antioxidants, which are often used in conjunction with phosphites. researchgate.net Acidic species, including some phenolic antioxidants, can accelerate the homolytic decomposition of hydroperoxides by HALS, which can initiate degradation. researchgate.net The interaction can lead to the formation of a nitrosonium salt of the HALS, which is an active species in this antagonistic mechanism. researchgate.net Since this compound is frequently used with phenolic antioxidants, this indirect antagonism is a critical consideration in formulating stabilizer packages, especially for applications requiring long-term UV stability.

Influence on Polymer Performance Characteristics

The incorporation of this compound can have a significant impact on the final performance characteristics of the polymer, including its mechanical integrity and optical properties.

Mechanical Integrity:

By preventing degradation during processing, this compound helps to preserve the molecular weight of the polymer. This directly correlates with the retention of mechanical properties such as tensile strength, elongation at break, and impact strength. For engineering plastics like polycarbonate (PC), which is valued for its toughness, maintaining these properties is essential. researchgate.netnih.gov The degradation of polycarbonate through hydrolysis can be accelerated by certain conditions and additives, but effective stabilization can mitigate this. researchgate.netwikipedia.org

Table 2: Influence of this compound on the Mechanical Properties of Polycarbonate after Extrusion

| Stabilizer | Tensile Strength (MPa) | Elongation at Break (%) |

| Unstabilized | 55 | 90 |

| Stabilized with this compound | 63 | 115 |

Note: This table presents illustrative data to demonstrate the typical effects of phosphite stabilization on the mechanical properties of polycarbonate. Actual results may vary.

Optical Clarity:

For applications where optical properties are critical, such as in clear films or packaging, the choice of stabilizer is paramount. This compound, as a processing stabilizer, helps to prevent the formation of chromophoric degradation products that can lead to discoloration (yellowing). In polymers like polyvinyl chloride (PVC) and polyolefins, it contributes to a lower Yellowness Index (YI) and maintains high optical clarity (low haze).

The combination of a phosphite with a phenolic antioxidant can be particularly effective in preventing discoloration in linear low-density polyethylene (LLDPE). specialchem.com The phosphite helps to prevent the formation of colored oxidation products from the phenolic antioxidant itself. specialchem.com

Table 3: Effect of this compound on the Optical Properties of Clear PVC Film

| Stabilizer System | Yellowness Index (YI) | Haze (%) |

| Unstabilized | 18 | 5.2 |

| Stabilized with this compound | 4 | 1.5 |

Note: The data provided is for illustrative purposes, showing the general impact of phosphite stabilizers on the optical properties of PVC. Specific values will depend on the full formulation and processing conditions.

Computational and Theoretical Studies of Tetraisodecyl Bisphenol a Diphosphite

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Tetraisodecyl bisphenol A diphosphite. These methods provide a foundational understanding of its antioxidant mechanism.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. nih.govchemrxiv.org It is widely applied to predict various molecular properties of phosphite (B83602) antioxidants. nih.govresearchgate.net For this compound, DFT calculations can determine key parameters that govern its stability and reactivity.

Theoretical predictions using DFT offer significant advantages in scientific research, especially when selecting specific molecules as antioxidants from a larger pool for experimental validation. nih.gov The methodology often involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to generate computational data. nih.gov Key molecular properties that can be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For instance, in related phosphite compounds, the orientation of the alkyl chains has been computationally determined. dtic.mil

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its ability to donate electrons, a key function for an antioxidant.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be derived from the electronic structure. researchgate.net These descriptors help in quantitatively assessing the antioxidant potential.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) that are prone to electrophilic attack and electron-poor regions (electrophilic sites). This is crucial for understanding how the antioxidant will interact with pro-oxidant species like hydroperoxides.

| Property | Predicted Significance for this compound |

| HOMO Energy | A higher HOMO energy indicates a greater ability to donate electrons to neutralize free radicals. |

| LUMO Energy | A lower LUMO energy suggests a higher affinity for accepting electrons. |

| HOMO-LUMO Gap | A smaller energy gap is associated with higher reactivity and better antioxidant performance. |

| Ionization Potential | A lower ionization potential correlates with a greater ease of donating an electron, enhancing radical scavenging activity. |

| Chemical Hardness | A lower hardness value indicates higher reactivity. |

This table is generated based on general principles of DFT analysis of antioxidant compounds.

Phosphite antioxidants function primarily by decomposing hydroperoxides (ROOH), which are formed during the auto-oxidation of polymers. nih.govvinatiorganics.com This prevents the formation of highly reactive free radicals. The primary reaction involves the oxidation of the phosphite ester to a phosphate (B84403) ester. vinatiorganics.com

P(OR)₃ + ROOH → P(=O)(OR)₃ + ROH

Computational modeling can simulate this reaction pathway to determine its feasibility and kinetics. By calculating the transition state energies and activation barriers, researchers can understand the efficiency of the antioxidant process. For example, a study on the reaction of bisphenol A-3,4-quinone (an oxidation product of BPA) with other molecules calculated an activation barrier of 28.7 kcal/mol, indicating a slow reaction. researchgate.net Such calculations for this compound would reveal how readily it reacts with hydroperoxides compared to other competing degradation reactions.

Hydrolysis is a potential side reaction for phosphite antioxidants, where moisture can degrade the molecule, potentially affecting its performance and the properties of the polymer. mmu.ac.uk Some hydrolysis products may even exhibit antioxidant activity themselves. mmu.ac.uk Computational models can simulate the hydrolysis reaction by calculating the energy barriers for the stepwise substitution of the isodecyl groups by hydroxyl groups. This information is valuable for predicting the storage stability and processing behavior of the antioxidant.

Molecular Dynamics (MD) Simulations for Interactions in Polymer Matrices

While quantum mechanics focuses on electronic-level detail, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD has become a standard tool for understanding the morphology of polymers at the atomistic scale. mdpi.com For an additive like this compound, MD simulations provide crucial insights into its behavior within a bulk polymer matrix, such as polyethylene (B3416737) or polypropylene (B1209903).

Key aspects that can be studied with MD simulations include: